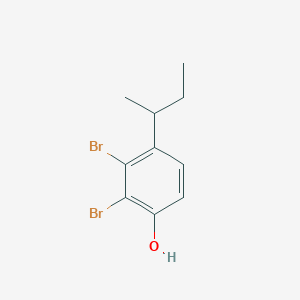![molecular formula C14H15ClN2 B14394439 5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline CAS No. 88515-94-0](/img/structure/B14394439.png)
5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline is an organic compound that features a benzene ring substituted with an amino group, a chlorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline typically involves the reaction of 3-amino-4-chlorobenzyl chloride with 2-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino compound.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino compound.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
科学的研究の応用
5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline involves its interaction with specific molecular targets. The amino and chlorine substituents on the benzene ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Amino-3-(4-chlorophenyl)pyrazole
- 4-Chloro-2-methylaniline
- 3-Amino-4-chlorobenzyl alcohol
Uniqueness
5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorine atom on the benzene ring allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
88515-94-0 |
|---|---|
分子式 |
C14H15ClN2 |
分子量 |
246.73 g/mol |
IUPAC名 |
5-[(3-amino-4-chlorophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H15ClN2/c1-9-2-3-10(7-13(9)16)6-11-4-5-12(15)14(17)8-11/h2-5,7-8H,6,16-17H2,1H3 |
InChIキー |
HSRNHPICRWMZCT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC2=CC(=C(C=C2)Cl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)

![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)



